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Compound of Interest

Compound Name: 1,3-Dibromo-2-fluorobenzene

Cat. No.: B170666 Get Quote

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical

and materials science, the utility of halogenated aromatic compounds is well-established.

These molecules serve as versatile scaffolds and key intermediates, allowing for the strategic

introduction of functional groups through cross-coupling reactions and other transformations.

1,3-Dibromo-2-fluorobenzene (CAS No. 1435-54-7) is one such compound. Its unique

substitution pattern—featuring two bromine atoms ortho and para to a fluorine atom—presents

a rich platform for regioselective chemistry.

This technical guide provides a comprehensive analysis of the core spectroscopic data for 1,3-
Dibromo-2-fluorobenzene. It is designed for researchers, scientists, and drug development

professionals who require a deep and practical understanding of this compound's structural

identity. Moving beyond a simple recitation of data, this document delves into the why behind

the spectral features, grounding the interpretation in the fundamental principles of spectroscopy

and the specific electronic environment of the molecule. The goal is to equip the practicing

scientist with the knowledge to confidently identify this compound and predict its behavior in

complex chemical systems.

Molecular Identity and Physicochemical Properties
Chemical Name: 1,3-Dibromo-2-fluorobenzene

CAS Number: 1435-54-7[1][2][3]

Molecular Formula: C₆H₃Br₂F[1][2][4]
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Molecular Weight: 253.89 g/mol [1][4]

Structure:  (Image Source: PubChem CID 14071460)

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Portrait
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 1,3-
Dibromo-2-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous

confirmation of its substitution pattern through the analysis of chemical shifts and spin-spin

coupling.

¹H NMR Spectroscopy
The proton NMR spectrum reveals the disposition of the three aromatic protons. The fluorine

atom significantly influences the spectrum through ¹H-¹⁹F coupling, which extends over multiple

bonds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Integration

H-6 ~7.55 ddd
³J_HH ≈ 8.0,
⁴J_HF ≈ 6.0,
⁴J_HH ≈ 1.5

1H

H-4 ~7.30 ddd

³J_HH ≈ 8.0,

³J_HF ≈ 9.0,

⁴J_HH ≈ 1.5

1H

| H-5 | ~7.05 | t | ³J_HH ≈ 8.0 | 1H |

Interpretation and Field Insights:

Chemical Shift Causality: The protons are found in the typical aromatic region (7.0-8.0 ppm).

H-6 is expected to be the most downfield proton due to the deshielding effects of the

adjacent bromine atom and its ortho relationship to the second bromine. H-4 is influenced by

the ortho fluorine and para bromine. H-5, situated between two protons, is expected to be

the most upfield.

Splitting Patterns (The Key to Assignment): The complexity of the multiplets is diagnostically

crucial.

H-5: Appears as a triplet due to coupling with its two vicinal neighbors, H-4 and H-6

(³J_HH ≈ 8.0 Hz).

H-4 & H-6: These protons are coupled to each other (meta coupling, ⁴J_HH ≈ 1.5 Hz), to

H-5 (ortho coupling, ³J_HH ≈ 8.0 Hz), and, critically, to the fluorine atom. The ortho H-F

coupling (³J_HF) for H-4 is typically larger (~9.0 Hz) than the meta H-F coupling (⁴J_HF)

for H-6 (~6.0 Hz). This difference in coupling constants is key to definitively assigning

these two signals. The result is a complex multiplet often described as a doublet of doublet

of doublets (ddd).

Caption: ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum is characterized by six distinct signals for the aromatic carbons, with

four of them showing splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon
Assignment

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(¹J_CF, Hz)

C-2 (C-F) ~160 d ~250

C-4 ~135 d ~4

C-6 ~130 d ~4

C-5 ~128 s -

C-1 (C-Br) ~118 d ~20

| C-3 (C-Br) | ~115 | d | ~20 |

Interpretation and Field Insights:

C-F Direct Coupling (¹J_CF): The most prominent feature is the signal for C-2, the carbon

directly bonded to fluorine. It appears far downfield (~160 ppm) and is split into a large

doublet with a coupling constant (¹J_CF) of approximately 250 Hz. This is an unmistakable

diagnostic peak.

Multi-bond C-F Coupling: The influence of fluorine extends to carbons two and three bonds

away. C-1 and C-3 (ortho to F) are split into doublets with a ²J_CF of around 20 Hz. C-4 and

C-6 (meta to F) also show smaller doublet splitting (³J_CF ≈ 4 Hz).

Unaffected Carbon: C-5 is the only carbon that is para to the fluorine and does not exhibit

significant C-F coupling, thus appearing as a sharp singlet in a proton-decoupled spectrum.

¹⁹F NMR Spectroscopy
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¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high

gyromagnetic ratio of the ¹⁹F nucleus.[5] It provides a clean window for observing the fluorine

environment.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity

| F-2 | ~ -110 to -120 | ddd |

Interpretation and Field Insights:

Chemical Shift: The chemical shift for fluorine on an aromatic ring typically falls within a well-

defined range.[6][7][8] For 1,3-Dibromo-2-fluorobenzene, the signal is expected between

-110 and -120 ppm relative to CFCl₃. The exact position is sensitive to solvent and electronic

effects from the bromine atoms.

Multiplicity: In a proton-coupled ¹⁹F spectrum, the fluorine signal will be split by the

neighboring protons. It is expected to appear as a doublet of doublet of doublets (ddd) due to

coupling to H-4 (³J_HF ≈ 9.0 Hz), H-6 (⁴J_HF ≈ 6.0 Hz), and potentially a very small long-

range coupling to H-5.

Infrared (IR) Spectroscopy: The Vibrational
Fingerprint
IR spectroscopy probes the vibrational modes of the molecule, providing a functional group

"fingerprint."

Table 4: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100-3000 Aromatic C-H Stretch Medium

1580-1550 Aromatic C=C Stretch Strong

1450-1420 Aromatic C=C Stretch Strong

1280-1240 C-F Stretch Strong

1100-1000 Aromatic C-H In-plane Bending Medium

850-750
Aromatic C-H Out-of-plane

Bending
Strong

| 700-500 | C-Br Stretch | Strong |

Interpretation and Field Insights:

Aromatic Core: The absorptions between 3100-3000 cm⁻¹ and 1580-1420 cm⁻¹ are

characteristic of the benzene ring C-H and C=C stretching vibrations, respectively.

Halogen Signatures: The most diagnostic peaks are those corresponding to the carbon-

halogen bonds. The C-F stretch is a very strong and sharp absorption typically found in the

1280-1240 cm⁻¹ region. The C-Br stretches appear at lower wavenumbers, generally

between 700 and 500 cm⁻¹, due to the heavier mass of the bromine atom.

Substitution Pattern: The pattern of strong bands in the 850-750 cm⁻¹ region, arising from C-

H out-of-plane bending, is highly diagnostic of the substitution pattern on the benzene ring.

For a 1,2,3-trisubstituted pattern, characteristic absorptions are expected in this region.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and the stability of the molecule and its fragments.

Table 5: Key Mass Spectrometry Data (EI)
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m/z (mass-to-charge) Proposed Ion Relative Intensity

252, 254, 256
[C₆H₃⁷⁹Br₂F]⁺,
[C₆H₃⁷⁹Br⁸¹BrF]⁺,
[C₆H₃⁸¹Br₂F]⁺

High (M⁺ Cluster)

173, 175 [M - Br]⁺ Moderate

94 [M - 2Br]⁺ High

| 75 | [C₆H₃]⁺ | Moderate |

Interpretation and Field Insights:

Molecular Ion (M⁺) Cluster: The most telling feature is the molecular ion peak. Due to the

presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio),

the molecular ion appears as a characteristic triplet of peaks at m/z 252, 254, and 256. The

relative intensities of these peaks will be approximately 1:2:1, providing definitive evidence

for the presence of two bromine atoms in the molecule.

Fragmentation Pathway: The primary fragmentation pathway involves the sequential loss of

the halogen atoms.

Loss of Bromine: The initial fragmentation is the loss of a bromine radical to form the [M -

Br]⁺ ion, which will appear as a doublet at m/z 173 and 175 (due to the remaining bromine

atom).

Loss of Second Bromine: Subsequent loss of the second bromine radical leads to the

peak at m/z 94, corresponding to the fluorophenyl cation [C₆H₃F]⁺. This is often a very

stable and thus intense peak.

[C₆H₃Br₂F]⁺
m/z 252, 254, 256

[C₆H₃BrF]⁺
m/z 173, 175

- Br• [C₆H₃F]⁺
m/z 94

- Br•
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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